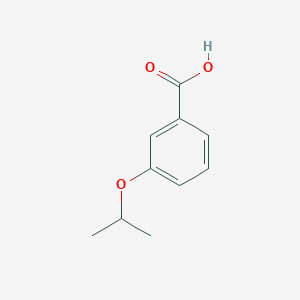

3-Isopropoxybenzoic acid

Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a cornerstone of organic and medicinal chemistry. ontosight.ai The parent compound itself and its salts are widely used as preservatives in the food industry due to their antimicrobial properties. rasayanjournal.co.inresearchgate.net In the realm of drug discovery, the benzoic acid scaffold is a recurring motif in a multitude of approved drugs, including analgesics, anti-inflammatory agents, and diuretics. ontosight.ai

Significance in Contemporary Chemical and Biological Sciences

The primary significance of 3-isopropoxybenzoic acid in modern research lies in its role as a versatile building block for the synthesis of bioactive molecules. bldpharm.com Its carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, which is a fundamental reaction in the synthesis of many pharmaceuticals.

A particularly noteworthy area of research where this compound has been implicated is in the development of novel antibacterial agents. Specifically, it has been explored as a precursor for the synthesis of inhibitors targeting the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). nih.govresearchgate.netwikipedia.orgfrontiersin.orgnih.gov FabI is essential for fatty acid biosynthesis in many pathogenic bacteria, including Staphylococcus aureus, and its absence in mammals makes it an attractive and specific target for new antibiotics. researchgate.netnih.gov The development of inhibitors for this enzyme is a critical area of research aimed at combating the growing threat of antibiotic-resistant bacteria. While direct biological activity data for this compound itself is not extensively published, its utility is demonstrated in the generation of larger, more complex molecules that are then tested for their inhibitory effects.

Beyond its potential role in antibacterial research, the general class of benzoic acid derivatives to which this compound belongs is known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. ontosight.ai This suggests that derivatives synthesized from this compound could be investigated for a variety of therapeutic applications.

Table 2: Reported Biological Activities of Benzoic Acid Derivatives

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibit the growth of various microorganisms, including bacteria and fungi. | ontosight.airasayanjournal.co.in |

| Anti-inflammatory | Possess properties that can reduce inflammation, potentially beneficial for inflammatory disorders. | ontosight.ai |

| Enzyme Inhibition | Derivatives can be designed to specifically inhibit enzymes, such as bacterial enoyl-acyl carrier protein reductase (FabI), a key target in antibacterial drug discovery. | nih.govresearchgate.netwikipedia.orgnih.gov |

Propriétés

IUPAC Name |

3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVBLLQBUNVSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343016 | |

| Record name | 3-isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60772-67-0 | |

| Record name | 3-isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60772-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isopropoxybenzoic Acid and Its Derivatives

Established Synthetic Pathways

The traditional synthesis of 3-isopropoxybenzoic acid and its simple derivatives often relies on a set of robust and well-understood chemical transformations. These pathways typically involve the sequential or convergent formation of the two key structural features: the benzoic acid core and the isopropoxy ether linkage.

The formation of the benzoic acid functional group is a critical step in the synthesis of these compounds. One common strategy involves the oxidation of an alkyl group attached to the benzene (B151609) ring. For instance, a precursor such as 3-isopropoxytoluene could be subjected to strong oxidizing agents to convert the methyl group into a carboxylic acid.

Another powerful method for introducing the carboxylic acid group is through the carboxylation of a Grignard reagent. ucalgary.caucalgary.calibretexts.orgopenstax.org This process involves the reaction of an arylmagnesium halide with carbon dioxide (often in the form of dry ice), followed by an acidic workup to yield the desired benzoic acid. ucalgary.caucalgary.calibretexts.orgopenstax.org For example, 3-isopropoxybromobenzene can be converted into its corresponding Grignard reagent, which then reacts with CO2 to form this compound. This method is particularly useful as it allows for the formation of a new carbon-carbon bond. ucalgary.ca

| Method | Precursor | Reagents | Product | Key Features |

| Alkylbenzene Oxidation | 3-Isopropoxytoluene | 1. KMnO₄, H₂O, Heat2. H₃O⁺ | This compound | Strong oxidation conditions required. openstax.org |

| Grignard Carboxylation | 3-Isopropoxybromobenzene | 1. Mg, Dry Ether2. CO₂ (Dry Ice)3. H₃O⁺ | This compound | Forms a new C-C bond; sensitive to moisture and acidic protons. ucalgary.caucalgary.calibretexts.org |

This table illustrates common oxidation-based methods for synthesizing the benzoic acid moiety.

The introduction of the isopropoxy group is most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.org This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or another suitable electrophile with a good leaving group. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, the typical precursor is a 3-hydroxybenzoic acid derivative. The phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the ether linkage. chemicalbook.comrasayanjournal.co.in

To prevent the acidic carboxylic acid group from interfering with the basic conditions of the etherification, it is often protected as an ester (e.g., a methyl or ethyl ester) prior to the reaction. chemicalbook.comrasayanjournal.co.in The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid.

| Starting Material | Reagents | Intermediate | Final Product | Reaction Type |

| Methyl 3-hydroxybenzoate | 1. Base (e.g., K₂CO₃, NaH)2. 2-Bromopropane | Methyl 3-isopropoxybenzoate | This compound (after hydrolysis) | Williamson Ether Synthesis wikipedia.orgchemicalbook.comrasayanjournal.co.in |

| 3-Hydroxybenzoic acid | 1. Base2. Isopropyl tosylate | This compound | This compound | Williamson Ether Synthesis masterorganicchemistry.combyjus.com |

This table outlines common etherification strategies for introducing the isopropoxy group.

The synthesis of more complex or specifically substituted derivatives of this compound often necessitates multistep reaction sequences. These sequences allow for the controlled introduction of various functional groups onto the aromatic ring. A common strategy begins with a readily available substituted benzoic acid, such as 3-hydroxybenzoic acid. rasayanjournal.co.in

A representative multistep synthesis can be outlined as follows:

Esterification: The carboxylic acid group of 3-hydroxybenzoic acid is protected as an ester, for example, by reacting it with methanol (B129727) in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. rasayanjournal.co.in

Etherification: The phenolic hydroxyl group of the ester is then converted to the isopropoxy group using the Williamson ether synthesis, as described previously, yielding methyl 3-isopropoxybenzoate. chemicalbook.comrasayanjournal.co.in

Hydrolysis: The ester is saponified using a base like sodium hydroxide, followed by acidification, to liberate the carboxylic acid and afford the final product, this compound. rasayanjournal.co.in

This modular approach is highly adaptable for creating a library of derivatives by modifying the starting materials or introducing additional functionalization steps. For instance, a patent describes a multi-step process for preparing 3-cyano-4-isopropoxybenzoic acid, which involves formylation, conversion of the aldehyde to a nitrile, etherification, and finally, hydrolysis of a protecting group. chemicalbook.com

Advanced Synthetic Strategies and Techniques

Beyond the classical methods, advanced synthetic strategies are employed to create more intricate molecules containing the this compound scaffold, often with high levels of control over the molecular architecture.

Solid-phase synthesis is a powerful technique for the assembly of large molecules like peptides and oligonucleotides in a stepwise manner on an insoluble polymer support. bachem.com This methodology simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product after each reaction step. bachem.comyoutube.com

While specific examples detailing the direct use of this compound in solid-phase synthesis are not prevalent in the provided literature, the principles of the technique are directly applicable. This compound can be incorporated into such syntheses in several ways:

As a molecular scaffold, attached to the solid support, onto which other building blocks are sequentially added.

As a building block itself, which is coupled to a growing molecular chain on the resin.

The carboxylic acid group of this compound allows for its covalent attachment to a resin that has been functionalized with a suitable reactive group, such as an amine, often via the formation of an amide bond. nih.govgoogle.com Once anchored, the aromatic ring can be further functionalized, or the entire 3-isopropoxybenzoyl group can be cleaved from the resin at the end of the synthesis as part of a larger, complex molecule. youtube.com This approach is valuable for generating libraries of compounds for drug discovery and materials science.

When synthesizing derivatives of this compound that contain additional substituents or chiral centers, controlling the stereochemistry and regiochemistry is crucial.

Regioselective Synthesis: The existing isopropoxy and carboxylic acid (or carboxylate) groups on the benzene ring direct the position of incoming electrophiles during electrophilic aromatic substitution reactions. The isopropoxy group is an ortho-, para-director, while the carboxyl group is a meta-director. libretexts.org The interplay of these directing effects, along with the reaction conditions, determines the regiochemical outcome of further functionalization. Advanced techniques, such as directed ortho-metalation, can provide high regioselectivity that may not be achievable through classical electrophilic substitution. For example, the metalation of related halobenzoic acids has been shown to occur selectively at the position adjacent to the carboxylate group, allowing for subsequent reaction with an electrophile at that specific site. nih.gov

Stereoselective Synthesis: If a derivative of this compound is to be synthesized with one or more stereocenters, stereoselective methods are required to control the three-dimensional arrangement of atoms. ethz.chanu.edu.au This is particularly important in medicinal chemistry, where different enantiomers or diastereomers of a chiral molecule often exhibit vastly different biological activities. Asymmetric synthesis can be achieved through various means: ethz.ch

Chiral Pool Synthesis: Using a starting material that is already enantiomerically pure.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical course of a subsequent reaction.

Chiral Catalysts: Employing a chiral catalyst to favor the formation of one stereoisomer over another.

For example, if a substituent added to the this compound backbone creates a chiral center, a stereoselective reduction of a ketone or an asymmetric alkylation could be employed to produce the desired stereoisomer in high enantiomeric excess. acs.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is primarily achieved through the Williamson ether synthesis. This classic method involves the reaction of a salt of 3-hydroxybenzoic acid with an isopropyl halide. In the pursuit of more environmentally benign methodologies, the principles of green chemistry are being increasingly applied to such reactions. Key considerations include the use of less toxic solvents, the development of catalytic systems to minimize waste, and the reduction of energy consumption.

One green approach relevant to the synthesis of this compound is the use of surfactant-assisted, phase-transfer catalysis in aqueous media. This method can facilitate the reaction between the water-soluble salt of 3-hydroxybenzoic acid and the water-insoluble isopropyl halide, reducing the need for volatile organic solvents. sigmaaldrich.com The use of a surfactant can create a micellar environment where the reaction can proceed efficiently. sigmaaldrich.com

Another green principle applicable to the synthesis is the use of solid-supported catalysts or reagents. This can simplify the purification process, as the catalyst can be easily removed by filtration, minimizing the use of solvents for extraction and chromatography. While specific examples for this compound are not prevalent in the reviewed literature, the adaptation of these principles from similar syntheses is a key area for future research and development.

Synthesis of Key Research Intermediates and Analogs

The synthesis of derivatives of this compound is crucial for the exploration of new chemical entities with potential applications in various fields of research. The following sections detail the synthetic approaches to key halogenated, cyano-substituted, and ester derivatives.

Synthesis of Halogenated this compound Derivatives

For instance, the synthesis of 2,4,6-Trifluorobenzoic acid has been reported via the hydrolysis of 2,4,6-trifluorobenzonitrile (B12505) using aqueous sulfuric acid at elevated temperatures. chemscene.com Another approach involves the dehalogenation of a polychlorinated and fluorinated benzoic acid derivative using a palladium-on-carbon catalyst under a hydrogen atmosphere. These methods suggest that a potential route to 2,4,6-Trifluoro-3-isopropoxybenzoic acid could involve the fluorination of an appropriately substituted this compound precursor, followed by functional group manipulations.

Similarly, while a detailed synthesis for 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid (CAS 2624417-24-7) is not explicitly detailed, the synthesis of other brominated benzoic acids offers clues. For example, the bromination of aminobenzoic acid derivatives followed by deamination is a common strategy to introduce bromine atoms at specific positions on the benzene ring. A plausible route to 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid could involve the bromination of a 2-fluoro-3-isopropoxybenzoic acid precursor.

Synthesis of Cyano-Substituted this compound Derivatives

A detailed, multi-step synthesis for 3-Cyano-4-isopropoxybenzoic acid has been disclosed, which avoids the use of highly toxic cyanides. The synthesis starts from 4-hydroxybenzoic acid phenyl ester and proceeds through the following key steps:

Formylation: The starting material is formylated using magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane (B109758) to yield 3-formyl-4-hydroxybenzoic acid phenyl ester.

Cyanation: The formyl group is then converted to a cyano group.

Etherification: The hydroxyl group is etherified using isopropyl bromide and potassium carbonate in a mixture of acetonitrile (B52724) and N,N-dimethylformamide (DMF) to give 3-cyano-4-isopropoxybenzoic acid phenyl ester.

Hydrolysis: Finally, the phenyl ester is hydrolyzed to afford the desired 3-cyano-4-isopropoxybenzoic acid.

This synthetic route is advantageous for its avoidance of highly toxic reagents and the use of readily available starting materials, making it suitable for larger-scale production.

Table 1: Key Steps in the Synthesis of 3-Cyano-4-isopropoxybenzoic acid

| Step | Reaction | Key Reagents and Conditions |

| 1 | Formylation | MgCl₂, Et₃N, paraformaldehyde, CH₂Cl₂, 60°C |

| 2 | Cyanation | - |

| 3 | Etherification | Isopropyl bromide, K₂CO₃, Acetonitrile/DMF, 80°C |

| 4 | Hydrolysis | - |

Esterification of this compound for Research Applications

The ethyl ester of this compound is a valuable research intermediate. Its synthesis is typically achieved through Fisher esterification, a well-established method for producing esters from carboxylic acids and alcohols.

In a typical procedure, this compound would be refluxed with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the formation of the ester, water is often removed as it is formed, for example, by using a Dean-Stark apparatus.

Table 2: General Conditions for Fisher Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Reaction Condition |

| This compound | Ethanol | Concentrated H₂SO₄ | Reflux |

Upon completion of the reaction, the excess ethanol is typically removed by distillation. The crude ester is then worked up by washing with an aqueous basic solution, such as sodium bicarbonate, to remove any unreacted carboxylic acid, followed by washing with water and brine. The final product can be purified by distillation or chromatography.

Investigations into the Reactivity and Reaction Mechanisms of 3 Isopropoxybenzoic Acid

Mechanistic Studies of Functional Group Transformations

The reactivity of 3-isopropoxybenzoic acid is primarily centered around its two functional groups: the carboxylic acid and the isopropoxy group. Each group can undergo specific transformations through various reaction mechanisms.

Carboxylic Acid Group Reactivity (e.g., Esterification, Decarboxylation)

The carboxylic acid group is a versatile functional group that can participate in a range of reactions, most notably esterification and decarboxylation.

Esterification: The conversion of this compound to its corresponding ester can be achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol. The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

Deprotonation: The final ester product is formed upon deprotonation of the carbonyl oxygen. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

This reaction is reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Decarboxylation: The removal of the carboxyl group as carbon dioxide from this compound is a more complex process. The thermal decarboxylation of aromatic carboxylic acids can proceed through different mechanisms depending on the substituents on the aromatic ring. For benzoic acids with electron-donating substituents, such as the isopropoxy group, the reaction is believed to occur via an electrophilic substitution mechanism (SE2). psu.edu This involves the attack of a proton at the carbon atom adjacent to the carboxyl group, forming an unstable intermediate that then loses carbon dioxide. psu.edu The presence of the electron-donating isopropoxy group at the meta position is expected to influence the rate of this reaction.

Recent advancements have also shown that decarboxylation of benzoic acids can be achieved under milder conditions using photoredox catalysis. nih.govacs.org These methods often involve the formation of an aryl radical intermediate through a photoinduced ligand-to-metal charge transfer (LMCT) process. nih.gov

Table 1: General Mechanisms of Carboxylic Acid Group Reactivity

| Reaction | Key Steps | Influencing Factors |

|---|

| Fischer Esterification | 1. Protonation of carbonyl oxygen 2. Nucleophilic attack by alcohol 3. Proton transfer 4. Elimination of water 5. Deprotonation | Acid catalyst, excess alcohol, removal of water | | Decarboxylation (SE2) | 1. Protonation of the aromatic ring 2. Formation of an unstable intermediate 3. Loss of carbon dioxide | Electron-donating/withdrawing nature of substituents | | Photoredox Decarboxylation | Formation of an aryl radical via LMCT | Light, photosensitizer, metal catalyst |

Isopropoxy Group Transformations (e.g., Dealkylation via Microbial Activity)

The isopropoxy group, an ether linkage, is generally stable but can be cleaved under certain conditions. A significant pathway for the transformation of such ether linkages in aromatic compounds is through microbial activity. While direct studies on this compound are not available, research on other aromatic ethers provides insight into potential mechanisms.

Microorganisms, particularly bacteria and fungi, have evolved enzymatic systems to cleave aryl-ether bonds as a means of degrading complex aromatic compounds like lignin. nih.govacs.org This process, often referred to as O-dealkylation, typically involves enzymes such as cytochrome P450 monooxygenases or specific etherases. inchem.orgresearchgate.net

The general mechanism for microbial O-dealkylation involves:

Hydroxylation: An enzyme, such as a cytochrome P450, hydroxylates the carbon atom of the alkyl group attached to the ether oxygen. researchgate.net

Hemiacetal Formation: This hydroxylation results in the formation of an unstable hemiacetal intermediate.

Spontaneous Cleavage: The hemiacetal spontaneously breaks down to yield a phenol (B47542) and an aldehyde (in this case, acetone (B3395972) from the isopropoxy group). researchgate.net

Several microbial strains have been identified that are capable of cleaving the ether bonds in various aromatic compounds, suggesting that similar pathways could be viable for the biotransformation of this compound. nih.gov

Radical Reactions and Their Mechanisms

This compound can also undergo reactions involving radical intermediates, particularly through interactions with atmospheric radicals or via photoinduced processes.

Interaction with Atmospheric Radicals (e.g., OH, NO₃, SO₄⁻)

In the atmosphere, aromatic compounds can be degraded by reacting with highly reactive radical species such as the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃•), and the sulfate (B86663) radical (SO₄•⁻). Studies on benzoic acid provide a model for understanding these interactions.

Hydroxyl Radical (•OH): The reaction of benzoic acid with •OH radicals can proceed via two main pathways: hydrogen abstraction from the carboxylic acid group or electrophilic addition to the aromatic ring. rsc.orgrsc.org Theoretical studies suggest that addition to the aromatic ring is the more favorable pathway, with addition at the meta-position being kinetically preferred. rsc.org For this compound, the presence of the isopropoxy group would further influence the position of radical attack on the ring.

Nitrate Radical (NO₃•): The nitrate radical is a key oxidant in the nighttime troposphere. nist.gov Its reactions with aromatic compounds are also of significant interest. For benzoic acid, NO₃• can abstract a hydrogen atom from the benzene (B151609) ring or undergo addition. nih.gov The reaction rates are influenced by the substituents on the aromatic ring.

Sulfate Radical (SO₄•⁻): The sulfate radical is a strong oxidant that can be generated in atmospheric water droplets. nih.gov It can react with aromatic compounds through electron transfer or addition mechanisms, contributing to their degradation. The efficiency of these reactions can be influenced by factors such as pH and temperature. nih.gov

Table 2: Predicted Reactivity of this compound with Atmospheric Radicals (based on Benzoic Acid)

| Radical | Primary Reaction Pathway | Expected Influence of Isopropoxy Group |

|---|---|---|

| •OH | Electrophilic addition to the aromatic ring | Directs addition to specific positions on the ring |

| NO₃• | Hydrogen abstraction or addition to the ring | Influences reaction rate and product distribution |

| SO₄•⁻ | Electron transfer or addition | May enhance reactivity depending on electronic effects |

Photoinduced Ligand-to-Metal Charge Transfer (LMCT) in Decarboxylative Carbometalation

A modern approach for the functionalization of carboxylic acids involves photoinduced ligand-to-metal charge transfer (LMCT). This process can facilitate decarboxylative reactions under mild conditions. In the context of this compound, this would involve the formation of a complex with a metal catalyst, typically a copper or iron salt. acs.org

The general mechanism for photoinduced decarboxylative carbometalation is as follows:

Complex Formation: The carboxylate of this compound coordinates with the metal center. acs.org

Photoexcitation and LMCT: Upon irradiation with light, an electron is transferred from the carboxylate ligand to the metal center. This creates a carboxyl radical and a reduced metal center.

Decarboxylation: The highly unstable carboxyl radical rapidly loses carbon dioxide to form an aryl radical.

Carbometalation/Further Reaction: The aryl radical can then be trapped by a suitable reagent, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. nih.gov

This strategy has been successfully applied to the decarboxylative functionalization of various aromatic carboxylic acids, suggesting its potential applicability to this compound for the synthesis of novel derivatives. nih.govacs.org

Enzymatic and Biotransformation Pathways

The breakdown of this compound in biological systems can occur through enzymatic pathways, a process known as biotransformation. While specific studies on this compound are lacking, general principles of microbial degradation of aromatic compounds can be applied.

Microorganisms possess a diverse array of enzymes that can catalyze the transformation of aromatic compounds. nih.gov For this compound, two primary sites for enzymatic attack are the aromatic ring and the isopropoxy group.

Aromatic Ring Cleavage: Bacteria and fungi can degrade aromatic rings through complex enzymatic pathways, often involving dioxygenases that introduce hydroxyl groups onto the ring, leading to ring fission. nih.govresearchgate.net The degradation of benzoic acid itself often proceeds through initial hydroxylation to form catechols, which are then substrates for ring-cleavage enzymes. researchgate.net

Isopropoxy Group Cleavage: As discussed in section 3.1.2, enzymatic cleavage of the ether linkage of the isopropoxy group is a likely biotransformation pathway. inchem.orgresearchgate.net This would lead to the formation of 3-hydroxybenzoic acid and acetone. 3-Hydroxybenzoic acid is a known intermediate in the microbial degradation of various aromatic compounds and can be further metabolized. researchgate.net

Enzymes such as lipases and esterases are also known to degrade a wide range of organic compounds and could potentially play a role in the transformation of this compound or its derivatives. mdpi.com The specific enzymes and pathways involved would depend on the particular microbial species and the environmental conditions.

Table 3: Potential Biotransformation Reactions of this compound

| Transformation | Enzymatic System | Potential Products |

|---|---|---|

| Aromatic Ring Cleavage | Dioxygenases, hydrolases | Aliphatic acids |

| O-Dealkylation | Cytochrome P450s, etherases | 3-Hydroxybenzoic acid, Acetone |

| Ester Hydrolysis (of ester derivatives) | Lipases, esterases | This compound, corresponding alcohol |

Microbial Degradation and Metabolism of Alkoxybenzoic Acids

The environmental fate of alkoxybenzoic acids, a class of compounds that includes this compound, is significantly influenced by microbial activity. While specific studies on the microbial degradation of this compound are not extensively documented in publicly available research, the metabolic pathways of structurally similar alkoxybenzoic acids, such as 3-phenoxybenzoic acid (3-PBA), have been investigated, offering valuable insights into the potential bioremediation strategies for this class of compounds.

Microorganisms, particularly bacteria and fungi, have demonstrated the ability to utilize alkoxybenzoic acids as a source of carbon and energy. nih.gov The degradation process typically initiates with the cleavage of the ether bond, a critical step that makes the aromatic ring more susceptible to further enzymatic attack. For instance, in the degradation of 3-PBA, a common metabolite of synthetic pyrethroid insecticides, various microbial strains have been identified that can break it down. researchgate.netnih.gov These include species from the genera Bacillus, Pseudomonas, and Sphingomonas, as well as fungi like Aspergillus niger. nih.govresearchgate.net

A study on a Bacillus sp. strain, designated DG-02, isolated from soil, demonstrated its efficiency in degrading 3-PBA. nih.govplos.org This strain was capable of degrading 95.6% of a 50 mg/L concentration of 3-PBA within 72 hours under optimal conditions of 30.9°C and a pH of 7.7. nih.gov The degradation of 3-PBA by this strain was associated with cell growth, indicating its use as a substrate. nih.govplos.org The proposed metabolic pathway for 3-PBA by this Bacillus sp. involves the formation of several intermediates, including protocatechuate and phenol. nih.govplos.org

The initial steps in the microbial metabolism of alkoxybenzoic acids often involve the action of monooxygenase or dioxygenase enzymes. These enzymes catalyze the hydroxylation of the aromatic ring, which can be a prerequisite for ether bond cleavage. Following the cleavage of the ether linkage, the resulting dihydroxybenzoic acids can be further metabolized through various aromatic degradation pathways, such as the ortho- or meta-cleavage pathways, ultimately leading to intermediates of central metabolism.

The table below summarizes microbial strains that have been reported to degrade 3-phenoxybenzoic acid, a compound structurally related to this compound.

| Microbial Strain | Class | Reported Degradation Capability |

| Bacillus sp. DG-02 | Bacteria | Degraded 95.6% of 50 mg/L 3-PBA in 72 hours. nih.govplos.org |

| Sphingomonas sp. SC-1 | Bacteria | Capable of degrading 3-PBA. researchgate.net |

| Aspergillus niger YAT1 | Fungi | Implicated in the degradation of 3-PBA. researchgate.net |

| Pseudomonas species | Bacteria | Various species are known to degrade 3-PBA. researchgate.net |

Biocatalytic Modifications and Applications

Biocatalysis, the use of natural catalysts such as enzymes to perform chemical transformations, offers a green and highly selective alternative to conventional chemical synthesis. While specific biocatalytic modifications of this compound are not widely reported, the principles of enzymatic reactions on related aromatic acids suggest a range of potential applications.

Enzymes such as lipases, esterases, and oxidoreductases are versatile biocatalysts that can be employed for the modification of benzoic acid derivatives. For instance, lipases are commonly used for the esterification or transesterification of carboxylic acids to produce valuable esters. This could be applied to this compound to synthesize various isopropoxybenzoate esters, which may have applications in the fragrance, pharmaceutical, or polymer industries. The use of immobilized enzymes, where the enzyme is attached to a solid support, can enhance their stability and reusability, making the process more economically viable.

Furthermore, oxidoreductases, such as laccases and peroxidases, could be utilized for the polymerization or transformation of this compound. These enzymes can catalyze the oxidation of phenolic compounds, leading to the formation of polymers or other coupled products with novel properties.

Another area of potential biocatalytic application is in the production of chiral intermediates. Although this compound itself is achiral, enzymatic reactions could be employed to introduce chirality to related molecules or to resolve racemic mixtures of more complex derivatives.

The table below lists enzymes and their potential biocatalytic applications for aromatic acids like this compound.

| Enzyme Class | Potential Biocatalytic Reaction | Potential Application |

| Lipases/Esterases | Esterification/Transesterification | Synthesis of specialty esters |

| Oxidoreductases (e.g., Laccases) | Oxidative coupling/Polymerization | Biopolymer synthesis, dye transformation |

| Monooxygenases/Dioxygenases | Hydroxylation | Production of hydroxylated derivatives |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds, including derivatives of 3-Isopropoxybenzoic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the structural analysis of this compound derivatives, ¹H NMR is used to identify the number of different types of protons, their relative numbers, and their neighboring protons through spin-spin coupling. For instance, the characteristic signals for the isopropoxy group (a septet for the CH proton and a doublet for the two CH₃ groups) and the distinct patterns of the aromatic protons are readily identifiable.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization state.

For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments reveal proton-proton coupling correlations, helping to establish the connectivity of adjacent protons. HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning specific signals in both the ¹H and ¹³C spectra to their respective atoms in the molecular structure. researchgate.net In the synthesis of complex heterocyclic derivatives, such as chromanes, 1D and 2D NMR analyses are crucial for confirming the final structure and identifying any unexpected byproducts. unimi.it

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound Derivatives

| Functional Group | Atom | Typical Chemical Shift (ppm) | Notes |

| Carboxylic Acid | -COOH | 10.0 - 13.0 | Broad singlet, position is concentration and solvent dependent. |

| Aromatic Ring | Ar-H | 6.5 - 8.0 | Splitting pattern depends on the substitution pattern on the ring. |

| Isopropoxy Group | -OCH(CH₃)₂ | 4.5 - 5.0 (septet) | The methine proton of the isopropoxy group. |

| Isopropoxy Group | -OCH(CH₃)₂ | 1.2 - 1.5 (doublet) | The two equivalent methyl groups. |

| Aromatic Ring | Ar-C | 110 - 160 | Chemical shifts vary based on the electronic effects of substituents. |

| Carboxylic Acid | -COOH | 165 - 185 | The carbonyl carbon of the carboxylic acid. |

| Isopropoxy Group | -OCH(CH₃)₂ | 65 - 75 | The methine carbon of the isopropoxy group. |

| Isopropoxy Group | -OCH(CH₃)₂ | 20 - 25 | The two equivalent methyl carbons. |

Note: Chemical shifts are approximate and can vary based on the specific derivative and the solvent used for analysis.

Mass Spectrometry Techniques in Mechanistic and Metabolite Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool in the study of this compound for confirming molecular weight and, particularly when coupled with chromatographic separation, for investigating reaction mechanisms and identifying metabolites. nih.gov

In mechanistic studies, MS can be used to identify reaction intermediates and byproducts. For example, in studies involving the decomposition of related compounds, time-of-flight mass spectrometry (TOF-MS) can probe the mechanisms by identifying the products formed during the reaction. osti.gov

Metabolite identification is a critical application of MS, often in the form of liquid chromatography-mass spectrometry (LC-MS). nih.gov When a compound like this compound is introduced into a biological system, it can be modified by enzymes into various metabolites. LC-MS analysis of biological samples allows for the separation of these metabolites, followed by their detection and identification based on their mass. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments, greatly aiding in the structural elucidation of unknown metabolites. researchgate.netunimi.it The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode provide further structural information, helping to pinpoint the sites of metabolic modification, such as hydroxylation, methylation, or conjugation. nih.gov

Table 2: Illustrative Mass Spectrometry Data for this compound

| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | 181.08 | Protonated molecular ion. |

| [M]⁺ | 180.08 | Molecular ion (observed in techniques like GC-MS). nih.gov |

| [M-CH(CH₃)₂]⁺ | 138 | Loss of the isopropyl group. nih.gov |

| [M-C₃H₇O]⁺ | 121 | Loss of the isopropoxy group, leaving a hydroxybenzoic acid fragment. nih.gov |

Note: The fragmentation pattern can vary depending on the ionization technique and energy used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹).

For this compound and its derivatives, IR spectroscopy can quickly confirm the presence of key functional groups. unimi.it The carboxylic acid group gives rise to two particularly characteristic absorptions: a very broad O-H stretching band and a sharp, strong C=O (carbonyl) stretching band. docbrown.infolibretexts.org The broadness of the O-H stretch is due to hydrogen bonding. docbrown.info The presence of the aromatic ring is indicated by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. openstax.org The ether linkage of the isopropoxy group is identified by a C-O stretching band. libretexts.org Aliphatic C-H bonds from the isopropoxy group show stretching absorptions just below 3000 cm⁻¹. openstax.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aromatic | C-H stretch | 3000-3100 | Medium |

| Aliphatic (Isopropoxy) | C-H stretch | 2850-2980 | Medium-Strong |

| Carboxylic Acid | C=O stretch | 1680-1720 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak |

| Carboxylic Acid / Ether | C-O stretch | 1200-1320 | Strong |

Source: Adapted from general IR spectroscopy principles and data for benzoic acid and related compounds. docbrown.infolibretexts.orgopenstax.org

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are fundamental in the context of this compound research for purifying synthesized compounds, assessing their purity, and isolating them from reaction mixtures or biological extracts. env.go.jp The choice of chromatographic method depends on the scale of the separation and the properties of the compounds involved.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for a column chromatography separation. rsc.org A spot of the sample is applied to a plate coated with an adsorbent like silica (B1680970) gel, and a solvent (mobile phase) moves up the plate by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases. rsc.org

Column Chromatography: This is a preparative technique used to purify compounds from a mixture. The stationary phase (e.g., silica gel or alumina) is packed into a column, and the sample is loaded onto the top. env.go.jp A solvent is then passed through the column, and the components separate based on their affinity for the stationary phase, allowing them to be collected in separate fractions as they elute from the column.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that uses high pressure to pass the mobile phase through a column packed with very fine particles. nih.gov This results in high-resolution separations. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly used for the analysis and purification of benzoic acid derivatives. nih.gov HPLC is the method of choice for quantitative purity assessment due to its high sensitivity and reproducibility.

Gas Chromatography (GC): GC is suitable for the separation and analysis of volatile and thermally stable compounds. The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. For non-volatile compounds like carboxylic acids, derivatization to a more volatile form (e.g., an ester) may be necessary prior to analysis. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov

Table 4: Overview of Chromatographic Methods for this compound

| Method | Principle | Primary Application |

| Thin-Layer Chromatography (TLC) | Partitioning between a solid stationary phase and a liquid mobile phase on a plate. | Reaction monitoring, purity checks, solvent system optimization. rsc.org |

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase packed in a column. | Preparative purification of compounds. env.go.jp |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a high-pressure liquid mobile phase and a packed column. | Quantitative purity analysis, preparative purification. nih.gov |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a stationary phase in a column. | Analysis of volatile derivatives, often coupled with MS for identification. nih.gov |

Biological Activity and Medicinal Chemistry Research of 3 Isopropoxybenzoic Acid and Its Analogs

Anti-inflammatory Efficacy Studies

Benzoic acid derivatives, including 3-isopropoxybenzoic acid, have demonstrated potential as anti-inflammatory agents. researchgate.net Research in this area is focused on understanding their efficacy in laboratory settings and elucidating the molecular pathways through which they exert their effects.

In Vitro Anti-inflammatory Assays

The anti-inflammatory properties of compounds are often initially assessed through in vitro assays that measure the inhibition of key enzymes involved in the inflammatory cascade. One of the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While specific data for this compound is not yet widely published, studies on analogous compounds provide valuable insights. For instance, various derivatives of benzoic acid have been evaluated for their ability to inhibit COX-1 and COX-2. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of an inhibitor.

Future research will likely focus on determining the specific IC₅₀ values of this compound and its analogs against both COX-1 and COX-2 to understand their potency and selectivity. This information is crucial for assessing their potential as anti-inflammatory drugs with potentially fewer side effects.

Mechanistic Insights into Anti-inflammatory Action

Beyond enzyme inhibition, researchers are exploring the deeper molecular mechanisms by which this compound and its analogs may combat inflammation. A key area of investigation is their potential influence on the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key therapeutic strategy for a variety of inflammatory diseases. utrgv.edunih.gov

While direct evidence linking this compound to NF-κB inhibition is still emerging, the broader class of benzoic acid derivatives has been shown to interfere with this pathway. rsc.org The mechanism often involves preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds can block the translocation of NF-κB to the nucleus, thereby preventing the transcription of inflammatory mediators. Further studies are needed to specifically delineate the role of the isopropoxy group and its position on the benzene (B151609) ring in modulating the NF-κB pathway.

Antimicrobial Activity Investigations

The search for new antimicrobial agents is a global health priority, and this compound and its derivatives are being explored for their potential in this arena. ontosight.ai

Efficacy Against Bacterial Strains (e.g., Gram-negative, Gram-positive)

The effectiveness of antimicrobial compounds is typically quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Studies on benzoic acid derivatives have shown varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. For example, research on isopropoxy benzene guanidine, a related compound, demonstrated potent activity against Staphylococcus aureus, a Gram-positive bacterium, with MIC values ranging from 0.125 to 4 µg/mL. researchgate.net

In the case of Gram-negative bacteria such as Escherichia coli, the antibacterial activity of benzoic acid derivatives can be influenced by the position of substituents on the benzene ring. nih.gov While specific MIC values for this compound against E. coli are not yet firmly established in publicly available literature, related methoxybenzoic acid derivatives have been studied. For instance, 3-methoxybenzoic acid has been reported to have a MIC of 2 mg/mL against E. coli. nih.gov This suggests that the alkoxy substitution at the meta position can contribute to antibacterial activity.

Table 1: Reported Antibacterial Activity of 3-Alkoxybenzoic Acid Analogs

| Compound | Bacterium | MIC (µg/mL) |

|---|

Note: Data for this compound is not yet available and is a subject for future research.

Efficacy Against Fungal Species

In addition to bacteria, the antifungal properties of these compounds are also under investigation. Key fungal pathogens of concern include Candida albicans and Aspergillus niger.

Table 2: Reported Antifungal Activity of Benzoic Acid Analogs

| Compound | Fungus | MIC (µg/mL) |

|---|

Note: Data for this compound is not yet available and is a subject for future research.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it provides insights into how the chemical structure of a molecule influences its biological activity. For 3-alkoxybenzoic acids and their derivatives, several structural features are thought to be important for their antimicrobial potency.

The nature and position of the alkoxy group on the benzoic acid ring are critical. The length and branching of the alkyl chain in the alkoxy group can affect the lipophilicity of the molecule, which in turn influences its ability to penetrate bacterial and fungal cell membranes. Generally, an optimal level of lipophilicity is required for effective antimicrobial activity.

Furthermore, the position of the alkoxy group (ortho, meta, or para) can significantly impact the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. Studies on positional isomers of hydroxy- and methoxybenzoic acids have shown that these factors play a crucial role in their antibacterial efficacy against E. coli. nih.gov For instance, it has been observed that attaching a methoxyl substituent to the benzoic acid ring can weaken the antibacterial effect compared to the parent benzoic acid. nih.gov

Future SAR studies on a wider range of 3-alkoxybenzoic acid derivatives will be instrumental in designing more potent and selective antimicrobial agents. These studies will help to elucidate the optimal structural requirements for activity against specific pathogens, paving the way for the development of new therapeutic options.

Pharmacological Receptor and Enzyme Interaction Research

The study of how chemical compounds interact with biological systems is fundamental to drug discovery and development. For this compound and its analogs, research into their engagement with pharmacological receptors and enzymes is an emerging area of interest. This section delves into the specific investigations of enzyme inhibition, ligand-receptor binding, and the modulation of biological pathways associated with these molecules.

Investigation of Specific Enzyme Inhibition (e.g., DNA Gyrase)

While direct studies on the inhibition of DNA gyrase by this compound are not extensively documented in publicly available research, the broader class of compounds to which it belongs has been a subject of investigation for enzyme inhibition. DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it a validated target for antibiotics. nih.gov For instance, certain derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid have been evaluated as DNA-gyrase inhibitors and have shown activity against Trypanosoma brucei. nih.gov The trypanocidal effect of these compounds was found to be correlated with their ability to inhibit DNA gyrase. nih.gov

Furthermore, research into other natural products has identified potent inhibitors of bacterial DNA gyrase. For example, digallic acid and other gallate derivatives have been shown to be potent, ATP-competitive inhibitors of E. coli DNA gyrase and topoisomerase IV. nih.gov The inhibitory activity of these gallate derivatives was found to be related to the length of the hydrocarbon chain attached to the gallate moiety. nih.gov This suggests that the structural characteristics of small aromatic acids and their derivatives can significantly influence their interaction with enzyme targets like DNA gyrase. Although not directly implicating this compound, these findings highlight a potential avenue for future research into its enzyme-inhibiting capabilities.

Ligand-Receptor Binding Studies

Ligand-receptor binding studies are critical for understanding the mechanism of action of pharmacologically active compounds. Such studies for this compound are still in the early stages. However, research on structurally related molecules provides insights into potential interactions. For example, studies on the µ-opioid receptor, a G protein-coupled receptor (GPCR), have utilized various ligands to explore the receptor's conformational changes during activation. nih.gov These studies, while not involving this compound, demonstrate the methodologies that could be applied to investigate its potential binding to specific receptors.

The general class of benzoic acid derivatives, to which this compound belongs, is known for a wide range of biological activities that are often initiated by binding to specific receptors or enzymes. ontosight.ai Further research is necessary to identify specific receptor targets for this compound and to characterize the thermodynamics and kinetics of such binding events.

Modulation of Biological Pathways

The biological activities of this compound and its derivatives are likely mediated through the modulation of specific biological pathways. Derivatives of benzoic acid have been reported to exhibit anti-inflammatory and antimicrobial effects. ontosight.ai These effects are often the result of complex interactions with signaling pathways within cells.

For instance, derivatives of a structurally similar compound, 3,4,5-trimethoxycinnamic acid (TMCA), have been shown to modulate multidrug resistance (MDR) in cancer cells. nih.gov This modulation is thought to occur through interaction with P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, which are key players in the MDR pathway. nih.gov The cinnamic acid moiety in these compounds was found to be important for their activity. nih.gov Given the structural similarities, it is conceivable that this compound could also interact with and modulate such biological pathways, though specific research in this area is needed.

Role in Natural Product Chemistry and Biosynthesis

Natural products remain a vital source of new chemical entities with therapeutic potential. The identification of specific structural motifs, such as this compound, within complex natural products can provide valuable clues about their biosynthesis and biological activity.

Identification of this compound Motifs in Bioactive Natural Products (e.g., Coralmycins)

A notable example of a natural product class containing a structural moiety related to this compound is the coralmycins. researchgate.net Coralmycins are produced by myxobacteria and exhibit potent antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Another related class of myxobacterial natural products is the corramycins, which are linear peptides with anti-Gram-negative activity. nih.govnih.gov The biosynthesis of these complex molecules involves large, multi-modular non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly lines. nih.govresearchgate.net While not containing the exact this compound structure, the biosynthetic pathways of such complex natural products often involve unique starter or extender units derived from aromatic amino acids, which can undergo various modifications, including O-alkylation, to produce diverse structures. The presence of such moieties in bioactive natural products underscores their importance as pharmacophores.

Synthetic Biology and Biosynthetic Pathway Engineering for Analog Production

The advent of synthetic biology and biosynthetic pathway engineering has opened up new avenues for the production of novel analogs of bioactive natural products. nih.gov By understanding the biosynthetic gene clusters (BGCs) responsible for producing compounds like corramycin, researchers can manipulate these pathways to create new derivatives. nih.govresearchgate.net

For example, the corramycin BGC involves a 12-modular NRPS/PKS system. nih.gov It is proposed that a fatty acid-linked precursor is synthesized and subsequently processed to yield the active compound. nih.govresearchgate.net Engineering these enzymatic assembly lines, for instance by swapping or modifying specific domains, could allow for the incorporation of alternative starter or extender units, including analogs of this compound. This approach could lead to the generation of novel coralmycin or corramycin analogs with potentially improved or altered biological activities. The ability to use components from different organisms, as demonstrated in the synthesis of a precursor to the antimalarial drug artemisinin, highlights the power of synthetic biology in creating novel biosynthetic pathways. nih.gov

Drug Discovery and Development Implications

The journey of a chemical compound from initial discovery to a potential therapeutic agent is a complex process involving rigorous evaluation and optimization. For this compound, the available information primarily positions it as a chemical entity with known properties, but its progression through the drug discovery pipeline is not well-documented in accessible literature.

Preclinical Evaluation of Potential Therapeutic Agents

Following successful lead optimization, a candidate compound undergoes preclinical evaluation. This stage involves a comprehensive assessment of the compound's in vivo efficacy, safety, and pharmacokinetic profile in animal models before it can be considered for human clinical trials. Key aspects of preclinical evaluation include:

Pharmacokinetics (PK): Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its fate in the body.

Pharmacodynamics (PD): Assessing the relationship between drug concentration and its therapeutic effect.

Toxicology: Evaluating the potential for adverse effects at various dose levels.

Efficacy Studies: Testing the compound's effectiveness in animal models of the targeted disease.

There is a notable absence of published preclinical data specifically for this compound. While general statements about the anti-inflammatory potential of benzoic acid derivatives exist, detailed in vivo studies, including dose-response relationships, pharmacokinetic parameters in different species, and safety pharmacology for this compound, are not available in the reviewed literature. For a compound to be considered a viable preclinical candidate, a substantial body of such data would need to be generated and reported.

Applications in Materials Science and Engineering

Incorporation into Polymeric Systems

The bifunctional nature of 3-isopropoxybenzoic acid, possessing both a reactive carboxylic acid and a stable isopropoxy group, allows for its integration into polymeric structures either as a monomer or as an agent to modify and enhance polymer properties.

While extensive research specifically detailing the polymerization of this compound as a primary monomer is not widely published, its chemical structure inherently allows for its participation in polymerization reactions. The carboxylic acid group can readily undergo esterification or amidation reactions, enabling its incorporation into polyester (B1180765) or polyamide chains.

Furthermore, this compound is commercially categorized as a cross-linking agent. uni-saarland.de Cross-linking agents are crucial for creating network structures in polymers, which can significantly alter their mechanical and thermal properties. The carboxylic acid group can react with functional groups on different polymer chains, forming covalent bonds that link them together. This process can transform thermoplastic materials into thermosets, enhancing their rigidity, strength, and thermal stability. Derivatives such as 2-fluoro-3-isopropoxybenzoic acid and 4-amino-3-isopropoxybenzoic acid are also considered as building blocks in polymer science. ambeed.com

In the realm of natural product synthesis, derivatives of this compound, such as 4-amino-2-hydroxy-3-isopropoxybenzoic acid, have been identified as key components in the biosynthesis of complex polymeric natural products like lapcin and cystobactamid. nih.govambeed.com These molecules possess oligomeric structures composed of repeating p-aminobenzoic acid (PABA)-derived moieties. nih.govambeed.com

The incorporation of the this compound moiety into a polymer backbone is anticipated to influence several key properties. The rigid benzene (B151609) ring is expected to enhance the thermal stability of the resulting polymer by restricting the segmental motion of the polymer chains at elevated temperatures.

Development of Functional Materials

Beyond general-purpose polymers, this compound and its derivatives serve as precursors and components in the development of a variety of functional materials, including dyes, pigments, and advanced materials with specific electronic or optical functions.

The potential applications of this compound extend to the realm of advanced functional materials. It is listed as a material for liquid crystals (LCs), suggesting its use as a core structural component in the design of liquid crystalline molecules. ambeed.com The rigid aromatic core provided by the benzoic acid moiety is a common feature in many liquid crystal structures. The isopropoxy group can influence the mesophase behavior and transition temperatures of the liquid crystal.

Catalytic Applications and Research

Organocatalysis and Biocatalysis Studies

The fields of organocatalysis and biocatalysis focus on the use of small organic molecules and enzymes, respectively, to catalyze chemical transformations. A thorough review of scientific databases reveals a lack of studies where 3-Isopropoxybenzoic acid has been employed as an organocatalyst. Furthermore, there is no documented research on the enzymatic transformation or utilization of this compound in biocatalytic processes. While biocatalytic methods have been developed for the production and transformation of benzoic acid and its derivatives, specific research on the 3-isopropoxy variant is not present in the available literature. nih.gov

Heterogeneous Catalysis with Modified Materials (e.g., Functionalized Mesoporous Silicas)

Functionalized mesoporous silicas are a significant area of research in heterogeneous catalysis, where the silica (B1680970) surface is modified with organic molecules to create active catalytic sites. While there are numerous examples of mesoporous silica being functionalized with various organic groups, including other benzoic acid derivatives for applications such as controlled drug release or as anticorrosion agents, there are no specific reports on the use of this compound for the purpose of creating a heterogeneous catalyst. nih.govnih.gov The potential of such a material in catalytic applications has not yet been explored or reported in scientific publications.

Computational Chemistry and in Silico Modeling Studies

Quantum Chemical Calculations (e.g., DFT/B3LYP) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. scispace.com Methods like Density Functional Theory (DFT) with the B3LYP functional are widely used to determine the electronic structure, optimized geometry, and reactivity of organic compounds. researchgate.netresearchgate.net Such calculations for 3-Isopropoxybenzoic acid would provide critical data on its molecular orbitals, electrostatic potential, and reactivity descriptors.

Detailed research findings from DFT studies on related benzoic acid derivatives show that these calculations can accurately predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, these calculations would map the electron density distribution, identifying electrophilic and nucleophilic sites, which is essential for predicting its behavior in chemical reactions. While specific DFT data for this compound is sparse, studies on similar structures, such as 4-amino-3-isopropoxybenzoic acid building blocks, have utilized DFT to understand conformational properties. lookchem.com

Table 1: Illustrative Quantum Chemical Properties for a Benzoic Acid Derivative (Note: This data is representative of typical DFT calculation outputs and not specific to this compound due to a lack of available specific studies.)

| Calculated Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Difference between HOMO and LUMO energies; indicates chemical reactivity. | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.5 D |

| Electrostatic Potential | Maps charge distribution, showing sites for electrophilic and nucleophilic attack. | Negative potential around carbonyl oxygen and hydroxyl group. |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computer-aided drug design to explore how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. mdpi.com Studies on various benzoic acid derivatives have used docking to screen for potential inhibitors of enzymes like the SARS-CoV-2 main protease. nih.govmdpi.com In such a study involving this compound, the molecule would be computationally placed into the active site of a target protein. The simulation would calculate a docking score, representing the binding free energy, and reveal key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues. researchgate.net A thesis on novel antibiotic scaffolds mentioned the use of this compound as a synthetic precursor, with subsequent molecular dynamics calculations performed on the final, larger compounds. uni-saarland.de

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. researchgate.net An MD simulation would show how this compound and its target protein move and fluctuate, confirming the stability of the binding pose predicted by docking. This method can reveal conformational changes in the protein upon ligand binding and provide a more refined understanding of the interaction energetics. youtube.comchem960.com

Table 2: Representative Molecular Docking and Dynamics Simulation Findings (Note: This table illustrates the type of data generated from docking and MD studies, as specific research on this compound is not available.)

| Parameter | Description | Illustrative Finding for a Ligand-Protein Complex |

| Binding Affinity (Docking Score) | Predicted free energy of binding. A more negative value indicates stronger binding. | -7.2 kcal/mol |

| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Hydrogen bond with SER144; Hydrophobic interaction with MET165 |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of the superimposed ligand-protein complex over time in an MD simulation. Low RMSD indicates stability. | 1.5 Å over 100 ns simulation |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | H-bond with SER144 has 85% occupancy. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov

Structure-Activity Relationship (SAR): SAR is a qualitative approach that identifies which molecular features (functional groups, stereochemistry) are responsible for a compound's activity. youtube.com For benzoic acid derivatives, SAR studies have shown that the nature and position of substituents on the aromatic ring are critical for activity. youtube.com For this compound, an SAR analysis would involve synthesizing and testing analogues—for example, moving the isopropoxy group to the ortho or para position, or replacing it with other alkoxy groups—to determine how these changes affect a specific biological endpoint.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling takes a quantitative approach, building mathematical models that relate numerical descriptors of molecules (e.g., lipophilicity, electronic properties, size) to their activity. dergipark.org.trnih.gov These models are often expressed as an equation:

Biological Activity = f(Physicochemical Descriptors) + error

QSAR studies on benzoylaminobenzoic acid derivatives have demonstrated that properties like hydrophobicity and the presence of specific functional groups are key for their inhibitory potential. nih.gov A QSAR model for a series of compounds including this compound could be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent molecules. google.comnih.gov A patent for quinoline (B57606) derivatives that modulate SERCA for treating diseases like Alzheimer's mentions the use of this compound in the synthesis of the studied compounds, for which 3D-QSAR was noted as a relevant analytical tool. google.com

Machine Learning Approaches in Bioactivity Prediction

Machine learning (ML) and deep learning are increasingly being integrated into drug discovery to predict the biological activity of compounds. nih.govfrontiersin.org These advanced computational models can learn complex patterns from large datasets of chemical structures and their associated biological activities. nih.govmdpi.com

For this compound, ML models could be trained on large chemical databases to predict a range of properties, such as its potential antimicrobial or anti-inflammatory effects. researchgate.net For instance, a model trained on known antibacterial compounds could analyze the structural features of this compound and predict its likelihood of inhibiting bacterial growth. frontiersin.org While specific ML predictions for this compound are not found, a machine learning model for predicting biosynthetic gene cluster function included the related compound "4-amino-2-hydroxy-3-isopropoxybenzoic acid" in its dataset. nsf.gov The development of "deep QSAR" models, which combine traditional QSAR with deep learning, represents the cutting edge of this field, offering powerful predictive capabilities. nih.gov These approaches can accelerate the identification of promising new drug candidates from vast virtual libraries. ambeed.com

Future Research Directions and Emerging Trends in 3 Isopropoxybenzoic Acid Studies

The scientific community continues to explore the potential of 3-isopropoxybenzoic acid, a benzoic acid derivative noted for its biological activities, including anti-inflammatory and antimicrobial effects. ontosight.ai As a versatile chemical entity, its future development is poised at the intersection of innovative synthesis, advanced biomedical applications, and deep mechanistic investigations. The following sections outline the key emerging trends and future research directions that are expected to shape the trajectory of this compound's journey from a laboratory reagent to a component of advanced technologies.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.